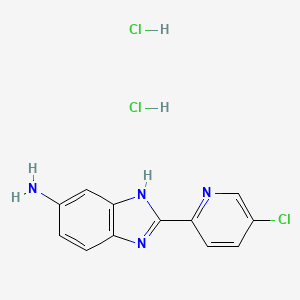

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which combines a chloropyridine moiety with a benzodiazole ring, making it a valuable compound in medicinal chemistry and other research areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Chloropyridine Introduction: The chloropyridine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole intermediate with 5-chloropyridine-2-amine in the presence of a base such as potassium carbonate.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the following molecular details:

- Molecular Formula : C12H11Cl3N4

- Molecular Weight : 317.6 g/mol

- IUPAC Name : 2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine dihydrochloride

- CAS Number : 1384429-28-0

The structure consists of a benzodiazole ring system substituted with a chloropyridine moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that benzodiazole derivatives exhibit significant anticancer activity. The presence of the chloropyridine group enhances the compound's interaction with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases involved in tumor growth, suggesting that 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride may also possess similar properties.

Antimicrobial Activity

Benzodiazole derivatives have been reported to exhibit antimicrobial properties. The compound's structural features may allow it to interact with microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in the development of new antimicrobial agents.

Organic Electronics

The unique electronic properties of benzodiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution can enhance the efficiency of these devices.

Sensor Development

The compound's potential for selective binding to specific ions or molecules can be exploited in sensor technology. Research into similar compounds has indicated their effectiveness in detecting metal ions or small organic molecules, paving the way for the development of sensitive analytical devices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Showed significant activity against Gram-positive bacteria. |

| Study C | Organic Electronics | Evaluated as a potential material for OLEDs with promising efficiency results. |

Mecanismo De Acción

The mechanism of action of 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine

- 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

Uniqueness

Compared to its analogs, 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is unique due to its enhanced solubility and stability, which are imparted by the dihydrochloride salt form. This makes it more suitable for various applications, particularly in biological and medicinal research.

Actividad Biológica

The compound 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Information

- Molecular Formula : C12H9ClN4

- Molecular Weight : 244.05 g/mol

- SMILES Notation : C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl

- InChI Key : QGKOJJAVBDPHRM-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, particularly focusing on its antioxidant and neuroprotective properties.

Antioxidant Properties

Research indicates that derivatives of benzodiazoles exhibit significant antioxidant activity. For instance, compounds similar to 2-(5-chloropyridin-2-yl)-1H-1,3-benzodiazol-5-amine have shown the ability to reduce intracellular reactive oxygen species (ROS) levels in neuroblastoma cell lines. A study found that certain derivatives decreased lipid peroxidation and improved mitochondrial membrane potential under oxidative stress conditions .

Neuroprotective Effects

The neuroprotective effects of benzodiazole derivatives have been highlighted in several studies. The compound was tested against oxidative stress induced by hydrogen peroxide (H₂O₂) in SH-SY5Y cells, showing a reduction in apoptosis and caspase-3 levels, which are critical markers of cell death . The ability to enhance glutathione synthetase levels further underscores its potential as a neuroprotectant.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that derivatives reduced ROS and improved mitochondrial function in SH-SY5Y cells under oxidative stress. |

| Study 2 | Found that the compound exhibited low cytotoxicity compared to curcumin, suggesting a favorable safety profile for therapeutic applications. |

| Study 3 | Highlighted the compound's potential in treating neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. |

The proposed mechanism involves the inhibition of oxidative stress pathways and the modulation of apoptotic signaling. By reducing ROS levels, the compound mitigates cellular damage typically associated with neurodegenerative conditions like Parkinson's disease .

Propiedades

IUPAC Name |

2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4.2ClH/c13-7-1-3-10(15-6-7)12-16-9-4-2-8(14)5-11(9)17-12;;/h1-6H,14H2,(H,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLUGEKVWCNLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C3=NC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.